2-bromo-N-ethyl-4,6-difluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrF2N |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
2-bromo-N-ethyl-4,6-difluoroaniline |
InChI |
InChI=1S/C8H8BrF2N/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4,12H,2H2,1H3 |
InChI Key |
FFMGMDXOUWNWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1Br)F)F |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Bromo N Ethyl 4,6 Difluoroaniline and Precursor Derivatives
Strategies for Regioselective Bromination of Difluoroanilines
The synthesis of the key intermediate, 2-bromo-4,6-difluoroaniline (B1266213), requires the controlled, regioselective bromination of a difluoroaniline. The position of the bromine atom is dictated by the directing effects of the activating amino group and the deactivating fluorine substituents on the aromatic ring. The amino group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
Electrophilic aromatic substitution is the cornerstone of aniline (B41778) bromination. libretexts.orgopenstax.org The high electron density of the aniline ring, enhanced by the nitrogen's lone pair, makes it highly susceptible to attack by electrophiles like the bromonium ion (Br+). youtube.com However, this high reactivity can often lead to the formation of multiple bromination products. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. youtube.com
For difluoroaniline isomers, the reaction is more complex. The fluorine atoms are electron-withdrawing and deactivating, yet they also act as ortho-, para-directors. The final product distribution depends on the interplay between the directing effects of the amino group and the fluorine atoms. In the synthesis of 4-bromo-2,6-difluoroaniline, for example, 2,6-difluoroaniline (B139000) is treated with bromine in a solvent like glacial acetic acid. The amino group directs the incoming bromine to the para position (C4), resulting in the desired product.
To achieve mono-substitution and control regioselectivity, the reactivity of the amino group is often modulated. This can be done by converting the amine to an amide (e.g., an acetanilide), which lessens the activating effect on the ring and can favor para-substitution.
The selectivity of bromination is highly dependent on the reaction parameters, including the solvent, catalyst, and the specific brominating agent used.
Solvent and Reagent Choice: The choice of solvent can dramatically influence the reaction's outcome. Using a non-polar solvent like carbon disulfide (CS2) can suppress the high reactivity of the aniline ring and favor monobromination, whereas polar solvents tend to promote polybromination. youtube.com Besides molecular bromine (Br₂), other reagents like N-Bromosuccinimide (NBS) are frequently used, often in combination with silica (B1680970) gel or ionic liquids to enhance regioselectivity. mdpi.com
Catalyst Systems: While highly activated rings like anilines can react without a catalyst, achieving high selectivity often requires one.
Lewis Acids: Traditional Lewis acid catalysts such as iron(III) bromide (FeBr₃) are used to polarize the Br-Br bond, creating a more potent electrophile and facilitating the reaction for less reactive aromatic systems. libretexts.orgopenstax.orgwikipedia.org
Copper Catalysis: Modern methods include copper-catalyzed oxidative bromination. A system using catalytic amounts of copper(II) sulfate (B86663) (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant provides a practical and regioselective method for brominating free anilines under mild conditions. sci-hub.se
Metal-Free Systems: Innovative metal-free approaches have also been developed. A combination of the organic dye Eosin Y as a bromine source and Selectfluor as an activator has been shown to achieve highly selective para-bromination of N-acylated anilines. bohrium.comnih.gov
| Catalyst/Reagent System | Substrate Type | Selectivity | Reference |
| Br₂ / Acetic Acid | 2,6-Difluoroaniline | para-Bromination | |
| CuSO₄ / NaBr / Na₂S₂O₈ | Free Anilines | Regioselective Monobromination | sci-hub.se |
| Eosin Y / Selectfluor | N-Acyl Anilines | para-Selective Bromination | bohrium.comnih.gov |
| NBS / Ionic Liquid | General Aromatics | High Regioselectivity | mdpi.com |
Approaches to N-Ethylation of Bromo-Difluoroanilines
Once the 2-bromo-4,6-difluoroaniline precursor is obtained, the final step is the introduction of an ethyl group onto the nitrogen atom. Several chemical strategies can accomplish this transformation.
Direct N-alkylation is a classic method for forming C-N bonds. This strategy typically involves reacting the amine with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the hydrogen halide byproduct. The bromo-difluoroaniline acts as a nucleophile, attacking the electrophilic ethyl group. This method's effectiveness can be influenced by the reactivity of the aniline, which is reduced by the electron-withdrawing effects of the halogen substituents. In some cases, increased temperature and pressure in a sealed reaction vessel may be necessary to drive the reaction to completion. georgiasouthern.edu An alternative approach involves using ethyl bromodifluoroacetate as the ethylating agent in the presence of a specific base like 4-N,N-dimethylamino pyridine (B92270) (DMAP), which has been shown to N-ethylate protected anilines. researchgate.net
Reductive amination is a highly versatile and efficient method for N-alkylation. purdue.edu This process involves two main stages: the reaction of the amine (2-bromo-4,6-difluoroaniline) with an aldehyde (acetaldehyde for ethylation) to form an intermediate imine, followed by the in-situ reduction of this imine to the corresponding ethylamine. Because bromo-difluoroanilines are considered electron-deficient (deactivated), specific reagent combinations are often required. researchgate.net Powerful reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation. researchgate.net Another robust, one-pot procedure utilizes a combination of triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) to mediate the reductive alkylation of anilines, a method noted for its mild conditions and high functional group tolerance. nih.gov
| N-Ethylation Method | Key Reagents | Intermediate | Reference |
| Direct N-Alkylation | Ethyl Halide, Base | - | georgiasouthern.edu |
| Reductive Amination | Acetaldehyde (B116499), Reducing Agent (e.g., NaBH(OAc)₃) | Imine | purdue.eduresearchgate.net |
| Reductive Alkylation | Acetal, Et₃SiH, TFA | Imine | nih.gov |
Modern organic synthesis frequently employs palladium-catalyzed reactions for their high efficiency and selectivity under mild conditions. chemrxiv.org For N-alkylation, a prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. fao.org In this process, an alcohol (ethanol) serves as the alkylating agent. The palladium catalyst first oxidizes the ethanol (B145695) to acetaldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the same catalyst using the hydrogen that was "borrowed" during the initial oxidation step. This elegant, atom-economical process provides a sustainable route to N-alkylated amines. chemrxiv.orgfao.org
Multi-Step Synthetic Sequences for Tailored Aniline Architectures
The synthesis of complex molecules like 2-bromo-N-ethyl-4,6-difluoroaniline often requires a multi-step approach where functional groups are introduced sequentially. The presence of multiple reactive sites—the amine group and the bromine atom—makes this compound a valuable intermediate for creating more elaborate molecular structures.
A common synthetic strategy might begin with a difluoroaniline precursor, such as 2,6-difluoroaniline. The first key transformation would be a regioselective bromination at the para-position to yield 4-bromo-2,6-difluoroaniline. This electrophilic aromatic substitution is typically carried out using bromine in a solvent like acetic acid. chemicalbook.com
The next step would be the introduction of the ethyl group onto the nitrogen atom (N-alkylation). This can be achieved through various methods, such as reductive amination with acetaldehyde or direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. Careful control of reaction conditions is necessary to prevent dialkylation.
Once the this compound scaffold is assembled, it serves as a versatile building block for further diversification. nih.govossila.com The bromine atom is particularly useful for engaging in transition-metal-catalyzed cross-coupling reactions. ossila.com For example:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst can form a new carbon-carbon bond, attaching a wide variety of aryl or alkyl groups at the 2-position.
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond, enabling the synthesis of more complex diamine structures.
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium and copper co-catalyst system introduces an alkynyl substituent.
These multi-step sequences, starting from a halogenated aniline, are fundamental in medicinal chemistry and materials science for building libraries of compounds with tailored electronic and steric properties. ossila.com The ability to selectively modify different parts of the molecule in a stepwise fashion provides chemists with precise control over the final molecular architecture.
Principles of Green Chemistry in the Synthesis of Halogenated Anilines
The synthesis of halogenated aromatic compounds, including anilines, has traditionally involved reagents and conditions that are now considered environmentally problematic. scispace.com Consequently, the application of the 12 Principles of Green Chemistry is increasingly important in this area of synthesis. sigmaaldrich.comacs.org
Prevention of Waste: This core principle advocates for designing syntheses that minimize waste generation. sigmaaldrich.com In the context of halogenated anilines, this involves optimizing reactions to achieve high yields and selectivity, thereby reducing the formation of impurities that require separation and disposal. scispace.com
Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. sigmaaldrich.com Classical halogenation methods often use elemental bromine or chlorine, which are hazardous. Newer methods aim to use safer halogenating agents or in-situ generation techniques.
Safer Solvents and Auxiliaries: Many organic reactions use volatile and often toxic solvents. Green chemistry promotes the use of safer alternatives like water, supercritical fluids, or, ideally, no solvent at all. nih.gov The development of solvent-free reaction conditions for aniline synthesis is a significant step in this direction. nih.gov
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org The use of transition metal catalysts for cross-coupling reactions is a good example, although the removal of metal traces from the final product remains a challenge. The development of catalyst-free methods represents an even greener alternative. nih.gov
Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. scispace.comacs.orgnih.gov Developing highly selective reactions that can target a specific functional group in a multifunctional molecule like a substituted aniline without the need for protection is a key goal of green synthetic design.
By integrating these principles, chemists can develop more sustainable and efficient routes to valuable compounds like this compound, minimizing the environmental footprint of chemical manufacturing.
Iii. Chemical Reactivity and Mechanistic Investigations of 2 Bromo N Ethyl 4,6 Difluoroaniline
Electrophilic Aromatic Substitution Reactions on the Core Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring play a crucial role in determining the rate and regioselectivity of the reaction.
The aromatic ring of 2-bromo-N-ethyl-4,6-difluoroaniline is highly substituted, which influences its reactivity towards electrophiles. The N-ethylamino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring through resonance, thereby increasing its nucleophilicity. Conversely, the halogen substituents (bromine and fluorine) are deactivating groups due to their inductive electron-withdrawing effects. Despite also having lone pairs, their resonance donation is weaker compared to the N-ethylamino group.
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction Type | Typical Reagents | Predicted Reactivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Moderate to high |
| Bromination | Br₂/FeBr₃ | High |
| Chlorination | Cl₂/AlCl₃ | High |
| Sulfonation | Fuming H₂SO₄ | Moderate |
This table is based on the predicted electronic effects of the substituents.
The regiochemical outcome of EAS reactions is determined by the directing effects of the existing substituents.
N-Ethylamino Group: This is a powerful ortho, para-directing group. Since the para position (C4) is occupied by a fluorine atom, it strongly directs incoming electrophiles to the available ortho position (C6), which is also occupied by a fluorine atom. The position ortho to the amino group (C2) is blocked by bromine. Therefore, substitution would be directed to the remaining open position at C5.
Fluorine Atoms: Fluorine is an ortho, para-director, despite being a deactivator. The fluorine at C4 would direct incoming electrophiles to C3 and C5. The fluorine at C6 would direct to C1 and C5.
Bromine Atom: Bromine is also an ortho, para-director and a deactivator. The bromine at C2 would direct incoming electrophiles to C1 and C3.
Considering the combined effects, the N-ethylamino group is the most powerful activating and directing group. Its influence will likely dominate. The positions ortho (C2, C6) and para (C4) to the amino group are substituted. The remaining positions are C3 and C5. The directing effects of the substituents are summarized below:
Position C3: Favored by the directing effects of the C4-fluoro and C2-bromo substituents.
Position C5: Favored by the directing effects of the C4-fluoro and C6-fluoro substituents.
The strong activating effect of the N-ethylamino group, however, makes the entire ring more reactive than benzene. The ultimate regioselectivity will be a complex interplay of these directing effects, with steric hindrance also playing a significant role. The bulky bromine atom at C2 and the N-ethyl group may sterically hinder attack at C3, potentially favoring substitution at C5.
Nucleophilic Aromatic Substitution Reactions Involving Fluorine Atoms
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho and/or para to the leaving group.
The fluorine atoms in this compound are activated towards nucleophilic attack. The SNAr mechanism proceeds via a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by elimination of the leaving group. The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In this molecule, the fluorine atoms themselves, the bromine atom, and the N-ethylamino group (which can be protonated under certain conditions to become electron-withdrawing) can influence the stability of this intermediate. Fluorine is an excellent leaving group in many SNAr reactions.
The conditions for SNAr reactions are critical. Strong nucleophiles are generally required, and polar aprotic solvents (e.g., DMSO, DMF) are often used to solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile. Temperature also plays a key role; higher temperatures are often necessary to overcome the activation energy of the reaction. The choice of nucleophile and the specific reaction conditions can influence which fluorine atom is displaced, although the fluorine at C4 is likely more activated due to the para relationship with the amino group and ortho to a bromine.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Hydroxide | NaOH | 2-Bromo-N-ethyl-6-fluoro-4-hydroxyaniline |
| Alkoxide | NaOCH₃ | 2-Bromo-N-ethyl-6-fluoro-4-methoxyaniline |
| Amine | NH₃ | 2-Bromo-4,6-diamino-N-ethylaniline |
This table presents hypothetical products based on known SNAr reactivity.
Cross-Coupling Reactions Involving the Bromine Atom
The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. ossila.com Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are particularly common. nih.govuzh.chnih.gov
In these reactions, the C-Br bond undergoes oxidative addition to a low-valent transition metal catalyst (typically Pd(0)). This is followed by transmetalation (in Suzuki, Stille, etc.) or carbopalladation/beta-hydride elimination (in Heck) and reductive elimination to yield the coupled product and regenerate the catalyst.
The electronic nature of the aryl bromide can influence the rate of oxidative addition. The electron-withdrawing fluorine atoms on the ring can make the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition, facilitating the cross-coupling reaction.
Table 3: Examples of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | C-C (Aryl-Aryl) |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | C-C (Aryl-Alkynyl) |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | C-C (Aryl-Alkenyl) |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | C-N (Aryl-Amine) |
This table provides examples of common cross-coupling reactions applicable to the title compound.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, creating aryl-aryl bonds by coupling an organohalide with an organoboron species, typically catalyzed by a palladium(0) complex. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
For a substrate like this compound, the C-Br bond can be readily coupled with various aryl or heteroaryl boronic acids or esters. Research on unprotected ortho-bromoanilines has demonstrated that these couplings proceed efficiently, providing access to complex biaryl structures. The presence of the N-ethylamine group is not expected to impede the reaction; in fact, methods have been developed specifically for unprotected anilines.
The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. A variety of palladium catalysts and ligands can be employed, with catalyst systems like CataXCium A Pd G3 showing unique effectiveness for ortho-bromoaniline substrates.
The table below summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of a model ortho-bromoaniline substrate with various boronic esters, illustrating the reaction's broad scope.
Table 1: Suzuki-Miyaura Coupling of a Model o-Bromoaniline with Various Boronic Esters
| Entry | Boronic Ester | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzylboronic acid pinacol (B44631) ester | 2-Benzylaniline derivative | 85 |
| 2 | 4-Acetylphenylboronic acid | 4'-Acetyl-[1,1'-biphenyl]-2-amine derivative | 80 |
| 3 | 4-Chlorophenylboronic acid | 4'-Chloro-[1,1'-biphenyl]-2-amine derivative | 66 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine derivative | 97 |
Data adapted from studies on analogous ortho-bromoaniline systems.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and advanced materials. wikipedia.orgorganic-chemistry.org The mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product. wikipedia.org
For this compound, this reaction would involve coupling with a primary or secondary amine at the C-Br position to generate a substituted dianiline derivative. The choice of palladium precursor, ligand, and base is critical for achieving high yields. Modern catalyst systems, often employing sterically hindered phosphine (B1218219) ligands like X-Phos or bidentate ligands such as BINAP and DDPF, allow the reaction to proceed under mild conditions with a broad substrate scope. wikipedia.org
While specific examples utilizing this compound as the aryl halide are not detailed in the literature, extensive research on other aryl bromides demonstrates the reaction's versatility. The reaction is generally tolerant of the existing amine functionality on the ring.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 80-110°C |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | RT-100°C |
| [Pd(IPr)] complexes | - | t-BuOK | Toluene | 85°C |
Data compiled from general procedures and studies on various aryl bromides. organic-chemistry.orgresearchgate.net
Sonogashira Coupling for C-C Alkynyl Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net It is an indispensable method for constructing arylalkynes and conjugated enynes, which are important structures in materials science and medicinal chemistry.
In the context of this compound, the bromine atom serves as the handle for coupling with a terminal alkyne. The classic mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key intermediate by reacting the terminal alkyne with the copper(I) salt in the presence of the amine base. Reductive elimination from the palladium center then yields the final alkynylated product.
Copper-free Sonogashira protocols have also been developed, which are advantageous for certain sensitive substrates. These reactions often require stronger bases or specialized ligand systems to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center. The reaction is generally robust and tolerates a variety of functional groups, including the N-ethylamine moiety on the substrate.
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene / THF | RT - 70°C | Classic Sonogashira conditions |
| PdCl₂(CH₃CN)₂ / X-Phos | Cs₂CO₃ / Et₃N | Water with PTS | Room Temperature | Copper-free, micellar conditions |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature | Copper-free, air-stable precatalyst |
Data compiled from various sources on Sonogashira couplings of aryl bromides.
Other Transition-Metal Catalyzed Transformations
Beyond the three major cross-coupling reactions discussed, the reactive C-Br bond of this compound is amenable to other palladium-catalyzed transformations. These reactions further broaden the synthetic utility of this building block, allowing for the introduction of diverse functional groups.
One such reaction is the Heck coupling , which forms a C-C bond between the aryl halide and an alkene. This reaction typically uses a palladium catalyst, a base, and often a phosphine ligand to generate substituted styrenyl-type compounds. Another important transformation is the Stille coupling , which pairs the aryl halide with an organostin (organotin) reagent. Though concerns about tin toxicity have reduced its use, the Stille reaction remains a powerful tool due to its tolerance of a wide array of functional groups.
Furthermore, cyanation reactions using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide, catalyzed by palladium, can convert the C-Br bond into a nitrile group (C-CN). This provides a gateway to other functionalities, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The specific conditions for these transformations, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for the this compound substrate.
Reactions Involving the N-Ethylamine Moiety
The secondary amine group in this compound possesses a lone pair of electrons and a reactive N-H bond, making it nucleophilic and susceptible to a range of chemical transformations.
Acylation and Sulfonylation Reactions
The N-ethylamine group readily undergoes acylation and sulfonylation. These are fundamental reactions for secondary amines, leading to the formation of stable amide and sulfonamide linkages, respectively.
Acylation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation converts the secondary amine into a tertiary amide.
Sulfonylation follows a similar principle, where the amine is treated with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group that is a key structural component in many pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding.
These reactions are generally high-yielding and serve to protect the amine group or to introduce new functionalities into the molecule for further synthetic elaboration or to modulate its biological properties.
Condensation Reactions with Carbonyl Compounds for Enamine Formation
While primary amines react with aldehydes and ketones to form Schiff bases (imines), secondary amines like the N-ethylamine moiety in this compound react differently. When a secondary amine is treated with an aldehyde or ketone that possesses at least one α-hydrogen, the reaction typically yields an enamine .
The reaction proceeds via the initial formation of a carbinolamine intermediate, followed by the acid-catalyzed dehydration. However, because the nitrogen atom has no remaining protons once it forms the initial C=N double bond (the iminium ion intermediate), a proton must be eliminated from an adjacent carbon atom (the α-carbon) to form a stable, neutral product. This elimination step results in a C=C double bond adjacent to the nitrogen atom, which is the characteristic structure of an enamine. Enamines are valuable synthetic intermediates in their own right, serving as nucleophiles in reactions such as alkylation and acylation at the α-carbon position.
Oxidative Transformations of the Amine Functionality
Two primary oxidative pathways are anticipated for the amine functionality: N-dealkylation and N-oxidation .
N-Dealkylation: This is a common metabolic and synthetic transformation for N-alkylanilines. nih.govmdpi.com The process typically involves the oxidation of the α-carbon of the ethyl group, leading to an unstable carbinolamine intermediate. This intermediate then collapses to yield the corresponding primary aniline (B41778), 2-bromo-4,6-difluoroaniline (B1266213), and acetaldehyde (B116499). semanticscholar.org This reaction can be initiated by various oxidizing agents, including enzymatic systems (like cytochrome P450) and chemical reagents. nih.govmdpi.comnih.gov
The general mechanism for oxidative N-deethylation can be depicted as follows:
Initial Attack: An oxidizing species abstracts a hydrogen atom from the α-carbon of the ethyl group or facilitates an electron transfer from the nitrogen atom.
Intermediate Formation: This leads to the formation of a radical cation or a carbon-centered radical, which is then hydroxylated to form a carbinolamine.
Collapse: The unstable carbinolamine intermediate breaks down to furnish the N-dealkylated aniline and an aldehyde.
N-Oxidation: Alternatively, the nitrogen atom itself can be oxidized to form an N-oxide. For secondary amines like this compound, this would lead to the corresponding N-hydroxy derivative or, with stronger oxidants, a nitrone. The formation of N-oxides is a known pathway for tertiary anilines and can also occur with secondary anilines under specific conditions. ossila.com
The choice between N-dealkylation and N-oxidation is influenced by the nature of the oxidant, the reaction conditions, and the electronic and steric environment around the amine group. The presence of electron-withdrawing fluorine atoms on the ring is expected to decrease the electron density on the nitrogen atom, potentially making it less susceptible to direct oxidation compared to non-halogenated N-ethylaniline.
Table 1: Plausible Oxidative Transformation Products of this compound
| Starting Material | Oxidative Pathway | Plausible Product(s) | Byproduct |
| This compound | N-Deethylation | 2-Bromo-4,6-difluoroaniline | Acetaldehyde |
| This compound | N-Oxidation | N-(2-Bromo-4,6-difluorophenyl)-N-ethylhydroxylamine | - |
Note: The formation of these products is based on established reactivity patterns of analogous compounds and represents theoretical possibilities in the absence of specific experimental data.
Comparative Reactivity Studies with Related Halogenated Anilines (e.g., 2-Bromo-4,6-difluoroaniline)
A comparative analysis of the reactivity of this compound with its primary amine counterpart, 2-bromo-4,6-difluoroaniline, highlights the significant influence of the N-ethyl group on the chemical behavior of the molecule. This influence manifests in both electronic and steric effects.
Electronic Effects: The N-ethyl group is an electron-donating group (EDG) through an inductive effect (+I). This increases the electron density on the nitrogen atom compared to the unsubstituted amino group in 2-bromo-4,6-difluoroaniline. Consequently, the nitrogen atom in the N-ethylated compound is more nucleophilic. This enhanced nucleophilicity can affect reactions such as alkylation, acylation, and reactions with electrophiles. However, the electron-donating nature of the ethyl group also makes the aromatic ring more activated towards electrophilic substitution, although this is counteracted by the strong electron-withdrawing effects of the fluorine and bromine atoms.
Steric Effects: The ethyl group introduces significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of reagents to the nitrogen and the ortho positions of the aromatic ring. For instance, in reactions involving the amine functionality, the rate of reaction for this compound may be slower than that for 2-bromo-4,6-difluoroaniline if the transition state is sterically demanding.
Comparative Reactivity in Oxidation:
In the context of oxidative transformations, the N-ethyl group introduces an additional site of reactivity (the α-carbons of the ethyl group) that is absent in 2-bromo-4,6-difluoroaniline. As discussed in the previous section, this allows for oxidative N-dealkylation.
For 2-bromo-4,6-difluoroaniline, oxidation would primarily target the amino group itself, potentially leading to the formation of nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. The primary amine can also be a directing group for further electrophilic substitution on the ring, although the existing halogen substituents heavily influence the regioselectivity.
Table 2: Comparative Reactivity Profile
| Feature | This compound | 2-Bromo-4,6-difluoroaniline | Rationale |
| Nucleophilicity of Nitrogen | Higher | Lower | Electron-donating effect of the ethyl group. |
| Steric Hindrance at Nitrogen | Higher | Lower | Presence of the ethyl group. |
| Susceptibility to N-Dealkylation | Yes | No | Presence of the N-ethyl group provides a site for this reaction. |
| Reactivity in Electrophilic Aromatic Substitution | Potentially higher ring activation (counteracted by halogens) | Lower ring activation | The +I effect of the N-ethyl group is stronger than that of the -NH2 group. |
| Potential Oxidation Products | N-dealkylated aniline, N-oxide, nitrone | Nitroso, nitro, azo compounds, polymerization products | Different reactive sites on the amine functionality. |
This table provides a qualitative comparison based on general principles of organic chemistry.
V. Computational and Quantum Chemical Investigations of 2 Bromo N Ethyl 4,6 Difluoroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It is favored for its balance of accuracy and computational cost. DFT calculations, often employing hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p) or aug-cc-pVDZ, are central to exploring the properties of substituted anilines. dergipark.org.trnih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.
For 2-bromo-N-ethyl-4,6-difluoroaniline, a key structural feature is the orientation of the N-ethyl group relative to the aromatic ring. A conformational search would be performed to identify all stable conformers (rotational isomers). nih.govnih.gov This involves rotating the C-C and C-N bonds of the ethyl group to find various energy minima. The analysis for similar N-alkylanilines reveals that the stability of different conformers is influenced by steric hindrance and potential intramolecular interactions, such as weak hydrogen bonds between the amine proton and an adjacent fluorine atom. nih.govderpharmachemica.com The presence of bulky ortho substituents (in this case, bromine and fluorine) significantly influences the torsional angles and the planarity of the amine group. derpharmachemica.com
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the foundational data for all subsequent calculations. For related difluoroaniline structures, C-N bond lengths are typically predicted around 1.38-1.39 Å. nih.gov
Table 1: Representative Geometric Parameters from DFT Calculations on Analogous Aniline (B41778) Structures. This table illustrates the type of data obtained from geometry optimization. Note: These values are for analogous compounds and serve as an example.
| Parameter | Typical Calculated Value |
| C-N Bond Length | 1.385 Å |
| C-Br Bond Length | 1.910 Å |
| C-F Bond Length | 1.350 Å |
| C-N-C Angle | 122.5° |
| C-C-N-H Dihedral Angle | Variable (defines conformation) |
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)
Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. For substituted anilines, electron-donating groups tend to raise the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower it. researchgate.netchemistrysteps.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. dergipark.org.trresearchgate.net It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom's lone pair and the electron-rich aromatic ring, while the area around the amine hydrogen would be positive. The electronegative fluorine and bromine atoms would also create distinct potential regions, influencing intermolecular interactions. researchgate.net
Table 2: Example Frontier Orbital Data from DFT Calculations on Substituted Anilines. Note: This data is illustrative and not specific to the title compound.
| Property | Example Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation with Experimental Data
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net For fluorinated aromatic compounds, computational prediction is a powerful tool for assigning specific shifts to individual fluorine atoms, which can be challenging experimentally. nih.govresearchgate.netmdpi.com Calculated isotropic shielding values are often scaled using linear regression analysis against experimental data from a set of known compounds to improve accuracy. researchgate.net
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. bohrium.com These frequencies correspond to specific bond stretches, bends, and torsions. The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for direct comparison with experimental FT-IR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. dergipark.org.tr This analysis helps identify the nature of electronic transitions, such as π→π* or n→π* transitions within the molecule.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. aps.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher levels of accuracy than standard DFT for certain properties, particularly for systems where electron correlation is critical, such as in the study of non-covalent interactions. nih.gov
While computationally more expensive, these methods are often used as a benchmark to assess the performance of various DFT functionals for a specific class of molecules. nih.gov For halogenated aromatic compounds, CCSD(T) calculations, extrapolated to a complete basis set (CBS) limit, can provide highly accurate binding energies for complexes and reliable reference data for geometric and electronic properties. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. researchgate.net Unlike quantum chemical calculations that typically focus on a static, minimum-energy state, MD provides insights into the dynamic behavior of a system at a given temperature. acs.org
For this compound, MD simulations would be invaluable for:
Exploring Conformational Space: Simulating the molecule in a solvent (e.g., water or an organic solvent) would show the real-time flexibility of the ethyl group and the aniline ring, revealing the populations of different conformers in solution. bohrium.comrsc.org
Studying Intermolecular Interactions: MD can explicitly model the interactions between the solute and solvent molecules, such as the formation and lifetime of hydrogen bonds. bohrium.comacs.org This is crucial for understanding solvation effects on the molecule's structure and reactivity.
Elucidation of Reaction Mechanisms via Computational Transition State Analysis
Computational chemistry is a powerful tool for mapping out the reaction pathways and determining the mechanisms of chemical reactions. nih.gov This involves locating and characterizing the transition state (TS) structures—the highest energy point along a reaction coordinate.
For this compound, this analysis could be applied to:
Electrophilic Aromatic Substitution: The amino group is a strong activator, directing incoming electrophiles to the ortho and para positions. chemistrysteps.comyoutube.com However, the existing bromine and fluorine substituents will also influence the regioselectivity. Transition state analysis could predict the most favorable site for reactions like nitration or halogenation by calculating the activation energies for attack at different positions.
Nucleophilic Substitution: The C-Br and C-F bonds could potentially undergo nucleophilic aromatic substitution. Calculations can determine the activation barriers for these processes, helping to predict the reaction conditions required. chemistrysteps.com
Kinetic Studies: By calculating the activation energies (ΔG‡) for different proposed mechanistic steps, the rate-determining step of a reaction can be identified. koreascience.krutmb.edu This provides a detailed understanding of the reaction kinetics that can be compared with experimental measurements. koreascience.krnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Designed Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the designed derivatives of this compound, QSAR studies are instrumental in predicting their potential efficacy and guiding the synthesis of more potent and selective analogues. The development of a robust QSAR model involves careful consideration of several key aspects, from the design of the derivative library to the selection of appropriate molecular descriptors and statistical methods.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of this compound and calculating a wide range of molecular descriptors for each derivative, it is possible to build a predictive model. These models can then be used to estimate the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.
The process of building a QSAR model for derivatives of this compound would typically involve the following steps:
Design of a Diverse Set of Derivatives: A training set of molecules with a wide range of structural modifications and corresponding biological activities is essential for building a reliable QSAR model. These modifications could include alterations to the N-ethyl group, substitution at the remaining aromatic proton, or replacement of the bromine and fluorine atoms with other functional groups.
Calculation of Molecular Descriptors: A large number of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each derivative. These can be broadly categorized into constitutional, topological, geometrical, and quantum chemical descriptors.
Variable Selection and Model Building: From the vast pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using various statistical techniques. This is a critical step to avoid overfitting the model. Subsequently, a mathematical model is constructed using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.
Detailed Research Findings
While specific QSAR studies on derivatives of this compound are not extensively reported in the public domain, we can infer the key considerations based on studies of similar aromatic amines and general QSAR principles. nih.govacs.org
Selection of Molecular Descriptors:
The choice of molecular descriptors is paramount for the success of a QSAR model. For derivatives of this compound, a combination of descriptors would be necessary to capture the different aspects of their molecular structure that could influence their biological activity.
Quantum Chemical Descriptors: These descriptors are derived from quantum chemical calculations and provide insights into the electronic properties of the molecules. Given the halogen and amine substituents on the aromatic ring, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be particularly relevant. ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of the molecule's reactivity. ucsb.edu Other important quantum chemical descriptors include Mulliken population analysis, which can describe the partial atomic charges, and the molecular electrostatic potential (MEP), which can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack. researchgate.net
Physicochemical Descriptors: These descriptors describe the general physical properties of the molecules. For instance, the logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor for predicting the lipophilicity of the derivatives, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties. The molar refractivity (MR) can account for the steric bulk of the substituents.
Topological and Constitutional Descriptors: These descriptors are calculated from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular weight, number of rotatable bonds, and various connectivity indices.
Hypothetical Data for QSAR Modeling of this compound Derivatives
To illustrate the application of QSAR, the following interactive table presents hypothetical data for a set of designed derivatives of this compound. The table includes a selection of molecular descriptors that would be relevant for modeling their biological activity (pIC50).
| Derivative | R1-substituent | R2-substituent | pIC50 | LogP | Molar Refractivity (MR) | HOMO Energy (eV) | LUMO Energy (eV) |
| 1 | H | -CH2CH3 | 5.2 | 3.1 | 55.4 | -6.8 | -0.5 |
| 2 | H | -CH2CH2OH | 5.5 | 2.5 | 57.2 | -6.9 | -0.4 |
| 3 | Cl | -CH2CH3 | 5.8 | 3.8 | 60.3 | -7.1 | -0.8 |
| 4 | OCH3 | -CH2CH3 | 5.1 | 3.0 | 58.6 | -6.5 | -0.3 |
| 5 | H | -CH3 | 4.9 | 2.6 | 50.8 | -6.7 | -0.5 |
| 6 | H | -CH(CH3)2 | 5.4 | 3.5 | 60.0 | -6.8 | -0.6 |
Model Development and Validation:
A hypothetical QSAR equation derived from such data could take the form of:
pIC50 = c0 + c1(LogP) + c2(MR) + c3(HOMO) + c4(LUMO)
Where c0, c1, c2, c3, and c4 are the regression coefficients determined from the statistical analysis. For instance, a positive coefficient for LogP might suggest that increased lipophilicity is beneficial for activity, while a negative coefficient for LUMO energy could indicate that a better electron-accepting capability enhances the biological response.
To ensure the predictive power of the model, it would be validated using statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a separate test set of derivatives. A high R² value indicates a good fit of the model to the training data, while a high Q² and good external prediction accuracy suggest that the model is robust and not a result of chance correlation.
Vi. Advanced Applications and Derivatization in Specialized Chemical Fields
Role as a Versatile Building Block in Complex Organic Synthesis
Fluorinated anilines are crucial starting materials in organic synthesis. The parent compound, 2-bromo-4,6-difluoroaniline (B1266213), serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its unique reactivity allows for the development of biologically active molecules. chemimpex.com
Synthesis of Novel Heterocyclic Compounds
Generally, halogenated anilines are pivotal in constructing heterocyclic systems, which form the core of many pharmaceuticals and functional materials. The amine and bromo-substituents can participate in various cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.
Precursor for Advanced Fluorescent Probes and Dyes
The aniline (B41778) scaffold is common in the development of dyes and pigments. chemimpex.com While direct evidence for 2-bromo-N-ethyl-4,6-difluoroaniline is unavailable, similar fluorinated aromatic amines are used to create fluorescent molecules for biological imaging and materials science due to the electron-modulating effects of the fluorine atoms.
Potential in Materials Science Research
In materials science, related fluorinated anilines are employed in developing advanced materials like polymers and coatings that exhibit enhanced chemical resistance and durability. chemimpex.com
Monomer for the Development of Functional Polymers and Oligomers
Aniline derivatives can be polymerized to form conductive polymers or used as monomers for other functional macromolecules. The fluorine substituents can impart specific properties such as thermal stability and altered electronic behavior to the resulting polymers.
Components in Organic Electronic Materials (e.g., Semiconductors, OLEDs, Solar Cells)
The isomer, 4-bromo-2,6-difluoroaniline, is noted for its use as a synthesis intermediate for macromolecules applied in solar cells, OLEDs, and organic semiconductors. ossila.com Triarylamines synthesized from this isomer have been used as hole-transporting materials in perovskite solar cells and OLEDs. ossila.com The fluorine atoms help adjust the molecular orbital energy levels, a critical factor in the performance of electronic materials. ossila.com
Intermediacy in the Development of Agrochemicals
The parent compound, 2-bromo-4,6-difluoroaniline, is explicitly mentioned for its use in formulating agrochemicals, including herbicides and fungicides, to enhance crop protection. chemimpex.com The presence of a fluorinated structure can lead to improved efficacy in crop protection products. chemimpex.com
Synthesis of Herbicides and Fungicides
The fluorinated aniline structure is integral to the development of modern agrochemicals. The parent compound, 2-bromo-4,6-difluoroaniline, is utilized as an intermediate in the formulation of various agricultural chemicals, including herbicides and fungicides, to enhance crop protection. chemimpex.com The presence of halogen atoms in these molecules is crucial for their biological activity. For instance, derivatives of closely related difluoroanilines are used to synthesize acetohydroxyacid synthase (AHAS) inhibitors, a known class of herbicides. nih.gov The synthesis process involves reacting the aniline derivative with other heterocyclic compounds to produce a final molecule that can effectively inhibit essential enzymes in weeds, thereby preventing their growth.
Application in Medicinal Chemistry and Drug Discovery as Intermediates
2-bromo-4,6-difluoroaniline and its derivatives are valuable intermediates in medicinal chemistry and drug discovery. chemimpex.com The unique electronic properties conferred by the fluorine and bromine atoms make this scaffold an attractive starting point for synthesizing complex molecules with potential therapeutic applications. The fluorinated structure often enhances metabolic stability and bioavailability in drug candidates, two critical parameters in drug design. chemimpex.com
Synthesis of Biologically Active Molecules
The 2-bromo-4,6-difluoroaniline framework serves as a foundational component for creating a wide array of biologically active molecules. chemimpex.com Its utility as a building block allows for the systematic construction of more complex structures. chemimpex.com The bromine atom provides a reactive handle for cross-coupling reactions, enabling the attachment of various other molecular fragments, while the amine group can be readily functionalized. The presence of bromo-substituents in synthesized compounds has been shown to induce high potency in certain biological assays. mdpi.com
Development of Potential Therapeutic Agents (e.g., Anticancer, Antimicrobial)
The development of novel therapeutic agents is a significant area where halogenated anilines are employed. Specifically, 2-bromo-4,6-difluoroaniline is used as an intermediate in the synthesis of potential anti-cancer agents. chemimpex.com The core structure is found in various compounds designed as receptor tyrosine kinase (RTK) inhibitors, which are a major class of anticancer drugs. nih.gov For example, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as RTK inhibitors, demonstrating that the bromoaniline moiety is a key component for activity. nih.gov The strategic inclusion of halogen atoms can enhance the antimicrobial and antioxidant potential of synthesized molecules. mdpi.com
Design of VEGF Receptor Tyrosine Kinase Inhibitors
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth. Inhibiting the VEGF receptor tyrosine kinase is a proven strategy in cancer therapy. Substituted anilines are a key pharmacophore in many VEGF receptor inhibitors. Research into the structure-activity relationships (SAR) of these inhibitors has shown that substitution on the aniline ring is critical for potency. Specifically, small lipophilic substituents like halogens are preferred at certain positions. nih.gov For instance, in a series of 4-anilinoquinazolines, small substituents such as fluorine were found to be favorable at the C-2' position of the aniline ring. nih.gov This highlights the importance of the specific substitution pattern found in 2-bromo-4,6-difluoroaniline for the design of potent and selective VEGF receptor inhibitors.
| Derivative Class | Target | Key Structural Features | Finding |
| 4-Anilinoquinazolines | VEGF Receptors (Flt, KDR) | Small lipophilic substituents (halogens) on the aniline ring. | Introduction of a hydroxyl group at the meta position of the aniline produced potent inhibitors with IC50 values in the nanomolar range. nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Receptor Tyrosine Kinases (RTKs) | Bromoaniline moiety. | Methylation of the amine groups influences both the specificity and potency of RTK inhibition. nih.gov |
Exploration in Supramolecular Chemistry and Self-Assembly
The applications of halogenated anilines extend beyond life sciences into the realm of materials science, particularly supramolecular chemistry. The defined substitution pattern on the aromatic ring allows these molecules to act as versatile building blocks for creating larger, self-assembling systems. A derivative of the isomeric 4-bromo-2,6-difluoroaniline has been used to synthesize a palladium-azobenzene complex. ossila.com This complex exhibits photo-switching properties, meaning it can reversibly change its structure upon exposure to light. ossila.com This property allows it to switch between two distinct self-assembled structures, demonstrating the potential for creating advanced materials with controllable, dynamic properties. ossila.com
Vii. Environmental Behavior and Degradation Studies Academic Perspective
Biotic Transformation and Biodegradation Pathways
The biodegradation of halogenated anilines is a significant process for their removal from contaminated soil and water. ekb.eg The presence of halogens tends to make these compounds more resistant to microbial attack compared to unsubstituted aniline (B41778). ekb.eg
Numerous microorganisms have been identified that can utilize halogenated anilines as their sole source of carbon and nitrogen. ekb.eg Bacteria such as Pseudomonas, Acinetobacter, Alcaligenes, and Delftia have shown the ability to degrade various chloroanilines, bromoanilines, and fluoroanilines. ekb.egzju.edu.cn The degradation process is typically initiated by enzymes called dioxygenases or monooxygenases, which incorporate oxygen into the aromatic ring. nih.gov This initial step often leads to the elimination of the halogen substituent and the formation of a catechol derivative. nih.govnih.gov While some microbes can degrade highly halogenated compounds, the presence of multiple halogens, like the two fluorine atoms and one bromine atom in 2-bromo-N-ethyl-4,6-difluoroaniline, can increase its recalcitrance. ekb.egnih.gov
The biodegradation of halogenated anilines generally proceeds through a few established pathways. nih.gov
Oxidative Dehalogenation: An initial attack by an oxygenase enzyme can hydroxylate the ring and remove a halogen atom. For fluorinated anilines, this can result in the formation of a reactive quinoneimine. nih.gov
Catechol Formation: The primary pathway for aniline biodegradation involves oxidative deamination to form catechol. nih.gov For halogenated anilines, this often involves the formation of a substituted catechol (e.g., fluorocatechol or bromocatechol).
Ring Cleavage: The resulting catechol intermediate is then subject to ring cleavage by other dioxygenase enzymes, breaking down the aromatic structure into aliphatic acids (like muconic and beta-ketoadipic acids) that can enter central metabolic cycles. nih.govnih.gov
For this compound, a likely metabolic sequence would involve initial enzymatic attack leading to debromination or defluorination, followed by hydroxylation to form a substituted catechol. The N-ethyl group might be removed early in the process or after ring cleavage.
Table 2: Postulated Microbial Degradation Pathway for this compound
| Step | Reaction Type | Substrate | Key Enzyme Type | Product(s) | Source Analogy |
| 1 | Oxidative Dehalogenation/Hydroxylation | This compound | Aniline Dioxygenase / Monooxygenase | (Bromo/Fluoro)-N-ethyl-catechols | Degradation of chloroanilines and fluoroanilines proceeds via catechol intermediates. nih.govnih.gov |
| 2 | Ring Cleavage | (Bromo/Fluoro)-N-ethyl-catechols | Catechol 2,3-dioxygenase | Ring-opened aliphatic acids | Catechols are common intermediates that undergo ring cleavage. nih.govnih.gov |
| 3 | Further Metabolism | Aliphatic Intermediates | Various | CO2, H2O, Biomass | Mineralization of intermediates into basic cellular components. nih.gov |
Research on Environmental Persistence and Mobility in Different Compartments
The environmental persistence and mobility of a chemical are governed by its structure and the properties of the environmental compartment.
Mobility: The mobility of anilines in soil and water is highly dependent on soil properties and pH. Aniline and its derivatives can be protonated at the amino group to form anilinium cations, especially in acidic to neutral soils. This positive charge significantly increases their sorption to negatively charged soil components like clay minerals and organic matter, thereby reducing their mobility. nih.gov Toluene, a non-polar compound, is noted to be the least mobile due to hydrophobic sorption, while aniline is retained electrostatically. nih.gov Therefore, this compound is expected to have limited mobility in most soil types due to its potential to be protonated and bind to soil particles. Its movement into groundwater would likely be significant only in sandy soils with low organic matter content.
Development of Advanced Analytical Methodologies for Trace Detection in Environmental Samples
The detection of trace levels of synthetic organic compounds in complex environmental matrices such as soil, sediment, and water is a critical aspect of environmental monitoring and risk assessment. For a compound like this compound, which possesses multiple halogen substituents and an N-alkyl group, the development of sensitive and selective analytical methods is paramount for understanding its environmental occurrence, fate, and transport. While specific methodologies for the direct analysis of this compound are not extensively documented in publicly available scientific literature, a robust framework for its detection can be extrapolated from established methods for structurally similar compounds, particularly other halogenated and N-alkylated anilines.
Advanced analytical techniques, primarily chromatography coupled with mass spectrometry, offer the necessary selectivity and sensitivity for the trace detection of such compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques for the analysis of substituted anilines in environmental samples. d-nb.inforesearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For aniline derivatives, GC-MS provides excellent separation and definitive identification based on mass spectra. epa.gov The analysis of halogenated anilines by GC-MS often involves a sample preparation step to extract and concentrate the analyte from the environmental matrix. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). d-nb.info For soil and sediment samples, accelerated solvent extraction (ASE) has been shown to be an efficient method for extracting anilines, offering advantages such as reduced solvent consumption and faster extraction times compared to traditional methods. mdpi.com
In a study on the analysis of various aniline derivatives in groundwater, GC-MS and GC-MS/MS were utilized after LLE, demonstrating good performance with quantification results deviating less than 15% from reference values in the 1 to 45 µg L⁻¹ concentration range. d-nb.inforesearchgate.net For soil matrices, a method for aniline determination using ASE followed by GC-MS reported a limit of quantification (LOQ) of 0.04 mg kg⁻¹. mdpi.com While these methods were not applied to this compound, they provide a solid foundation for developing a suitable GC-MS method. The presence of bromine and fluorine atoms in the target molecule would likely result in a characteristic isotopic pattern and fragmentation in the mass spectrum, aiding in its selective detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For polar, non-volatile, or thermally labile compounds, LC-MS/MS is often the technique of choice. thermofisher.com Many aniline derivatives, especially those that are not amenable to GC without derivatization, can be effectively analyzed by LC-MS/MS. thermofisher.com This technique offers high selectivity and sensitivity, particularly when operated in multiple reaction monitoring (MRM) mode. An advantage of LC-MS/MS is the potential for direct injection of aqueous samples, which can simplify sample preparation and reduce analysis time. d-nb.inforesearchgate.net
A study comparing GC-MS and LC-MS/MS for the analysis of methylated and chlorinated anilines in groundwater found that LC-MS/MS was a more selective and faster method for many of the target compounds, with the added benefit of avoiding chromatographic co-elutions observed in GC methods. researchgate.net Another approach for water samples involves dispersive liquid-liquid microextraction (DLLME) prior to GC-MS analysis, which has been shown to provide low limits of detection (LODs) for a range of anilines, typically between 0.07 and 0.29 µg L⁻¹. nih.gov
The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation, typically on a C18 or similar reversed-phase column, and fine-tuning the MS/MS parameters, including the selection of precursor and product ions for MRM transitions.
Advanced Sample Preparation Techniques
To achieve the low detection limits required for environmental monitoring, pre-concentration of the analyte is often necessary. On-line SPE coupled with HPLC is an automated and efficient approach for the analysis of aniline derivatives in water samples. thermofisher.com This technique minimizes sample handling and can significantly improve detection limits. thermofisher.com
The table below summarizes the performance of various advanced analytical methodologies for the trace detection of several substituted anilines in environmental samples. While data for this compound is not available, the presented findings for structurally related compounds illustrate the capabilities of modern analytical techniques.
Interactive Data Table: Analytical Methodologies for Substituted Anilines
| Compound | Matrix | Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Aniline | Soil | ASE/GC-MS | Accelerated Solvent Extraction | 0.01 mg kg⁻¹ | 0.04 mg kg⁻¹ | 76-98 |
| Various Chloroanilines | Groundwater | GC-MS/MS | Liquid-Liquid Extraction | - | <15% deviation from reference values | - |
| Various Chloroanilines | Groundwater | LC-MS/MS | Direct Injection | - | <15% deviation from reference values | - |
| 14 Anilines | Water | DLLME-GC-MS | Dispersive Liquid-Liquid Microextraction | 0.07-0.29 µg L⁻¹ | - | 77-116 |
| Aniline & Nitroanilines | Water | On-line SPE-HPLC | On-line Solid-Phase Extraction | - | - | 98-108 |
Q & A
Q. How does this compound interact with transition-metal catalysts in cross-coupling reactions?
- Methodological Answer : Screen Pd-, Cu-, and Ni-catalyzed couplings (e.g., Suzuki, Ullmann). Monitor catalytic turnover via in situ IR or Raman spectroscopy. Bromine’s leaving-group ability may be hindered by fluorine’s electronegativity; ligand optimization (e.g., bulky phosphines) could enhance efficiency .
Data Contradictions and Resolution
- Synthesis Yield Discrepancies : reports ~90% yield for 2-bromo-4,6-difluoroaniline hydrobromide, but N-ethylation may reduce yields due to steric hindrance. Mitigate by using phase-transfer catalysts .
- Stability vs. Reactivity : While notes brominated anilines are generally stable, highlights decomposition risks under heat. Always validate stability for specific derivatives via accelerated testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
